molecular formula C13H20N4O2 B3210668 2,6-Dimorpholin-4-ylpyridin-4-amine CAS No. 1075215-74-5

2,6-Dimorpholin-4-ylpyridin-4-amine

Cat. No.: B3210668
CAS No.: 1075215-74-5
M. Wt: 264.32 g/mol
InChI Key: DNQNNRDOLYXCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimorpholin-4-ylpyridin-4-amine is a chemical compound with the molecular formula C13H20N4O2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimorpholin-4-ylpyridin-4-amine typically involves the reaction of 2,6-dichloropyridine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and improved efficiency. Additionally, the use of catalysts and advanced purification techniques can further enhance the overall process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimorpholin-4-ylpyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the morpholine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base and a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted pyridine derivatives.

Scientific Research Applications

2,6-Dimorpholin-4-ylpyridin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2,6-Dimorpholin-4-ylpyridin-4-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: The parent compound, a simple aromatic heterocycle.

    2,6-Dichloropyridine: A precursor in the synthesis of 2,6-Dimorpholin-4-ylpyridin-4-amine.

    Morpholine: A secondary amine used in the synthesis of the compound.

Uniqueness

This compound is unique due to the presence of two morpholine groups attached to the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,6-dimorpholin-4-ylpyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c14-11-9-12(16-1-5-18-6-2-16)15-13(10-11)17-3-7-19-8-4-17/h9-10H,1-8H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQNNRDOLYXCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC(=N2)N3CCOCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701293730
Record name 2,6-Di-4-morpholinyl-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075215-74-5
Record name 2,6-Di-4-morpholinyl-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1075215-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Di-4-morpholinyl-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,6-Dimorpholin-4-ylpyridin-4-amine
Reactant of Route 2
Reactant of Route 2
2,6-Dimorpholin-4-ylpyridin-4-amine
Reactant of Route 3
2,6-Dimorpholin-4-ylpyridin-4-amine
Reactant of Route 4
2,6-Dimorpholin-4-ylpyridin-4-amine
Reactant of Route 5
Reactant of Route 5
2,6-Dimorpholin-4-ylpyridin-4-amine
Reactant of Route 6
Reactant of Route 6
2,6-Dimorpholin-4-ylpyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.